molecular formula C8H5ClN2O2S B1404984 Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate CAS No. 1363381-65-0

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate

Cat. No.: B1404984
CAS No.: 1363381-65-0
M. Wt: 228.66 g/mol
InChI Key: YJKOKFQZPRAOAB-UHFFFAOYSA-N
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Description

Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate (CAS 1363381-65-0) is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a carboxylate ester and a reactive chlorine atom on a fused thieno[3,2-d]pyrimidine heterocyclic system, making it a versatile precursor for the design and synthesis of more complex molecules . The 4-chloro group is a key reactive site that allows for nucleophilic aromatic substitution, facilitating the introduction of various amine and other functional groups to create diverse chemical libraries . The thienopyrimidine scaffold is recognized as a privileged structure in drug discovery, meaning it is capable of exhibiting diverse biological activities depending on its substitution pattern . Researchers utilize this core structure to develop novel compounds for biological screening, particularly in the development of kinase inhibitors . For instance, derivatives based on similar scaffolds are investigated for their potential as phosphoinositide 3-kinase (PI3K) inhibitors, which is a fruitful target in anticancer agent discovery . Furthermore, this methyl ester derivative can serve as a more advanced starting material compared to simpler core structures, potentially streamlining synthetic routes by eliminating steps such as esterification in the research laboratory. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2S/c1-13-8(12)5-2-4-6(14-5)7(9)11-3-10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKOKFQZPRAOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166438
Record name Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-65-0
Record name Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-d]pyrimidine-6-carboxylic acid, 4-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorothiophene-2-carboxylic acid with guanidine to form the thieno[3,2-D]pyrimidine core, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-D]pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate has garnered attention in medicinal chemistry due to its potential therapeutic properties:

  • Anti-Cancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural similarity to other bioactive compounds indicates potential anti-cancer mechanisms involving the inhibition of key signaling pathways or enzymes associated with tumor growth .
  • Anti-Inflammatory Effects : Research has indicated that derivatives of thienopyrimidine compounds exhibit anti-inflammatory properties by inhibiting inflammatory mediators. This compound may also share these properties, warranting further investigation into its pharmacological effects .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Substitution Reactions : The chlorine atom can be substituted by various nucleophiles (amines or thiols), allowing for the development of new derivatives with tailored biological activities.
  • Functionalization : The methyl ester can be hydrolyzed to yield carboxylic acids, further expanding the range of chemical transformations possible with this compound .

The biological activity of this compound has been explored through various studies:

  • Enzyme Inhibition : Interaction studies have shown that this compound may bind to enzymes involved in critical cellular processes such as signaling pathways and DNA synthesis .
  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines, indicating its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
  • Molecular Formula : C₈H₅ClN₂O₂S (same as target compound).
  • Structural Difference: The thieno ring is fused at [2,3-d] instead of [3,2-d], altering the positions of sulfur and nitrogen atoms.
  • Applications : Acts as a precursor for synthesizing sulfonamide derivatives via nucleophilic substitution at the 4-chloro position .
  • Key Distinction : The [2,3-d] isomer may exhibit different reactivity patterns due to electronic effects from the fused ring orientation.
Methyl 4-chlorothieno[3,2-d]pyrimidine-7-carboxylate
  • Molecular Formula : C₈H₅ClN₂O₂S.
  • Structural Difference : The carboxylate group is at position 7 instead of 6.
  • Implications : Positional isomerism affects binding interactions in biological systems; this compound is less commonly reported in kinase inhibitor studies compared to the 6-carboxylate analog .

Substituted Thieno[2,3-d]pyrimidine Esters

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
  • Molecular Formula : C₁₀H₉ClN₂O₂S.
  • Structural Features : Incorporates a 5-methyl group and an ethyl ester (vs. methyl ester in the target compound).
  • The 5-methyl group introduces steric effects that may hinder nucleophilic substitution at position 4 .
Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate
  • Molecular Formula : C₈H₆ClN₃O₂S.
  • Structural Features: An amino group at position 2 replaces a hydrogen atom.
  • Functional Impact: The amino group enables hydrogen bonding, improving solubility and interaction with biological targets. This modification is significant in designing dual-acting inhibitors .

Heterocyclic Systems with Different Fused Rings

Methyl 4-Aminofuro[3,2-d]pyrimidine-6-carboxylate
  • Molecular Formula : C₈H₇N₃O₃.
  • Structural Difference : Replaces the thiophene ring with a furan (oxygen instead of sulfur).
Ethyl 4-chloro-2-ethyl-5-hydroxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylate
  • Molecular Formula : C₁₂H₁₄ClN₃O₃.
  • Structural Features : Pyrrolo[2,3-d]pyrimidine core with hydroxy, ethyl, and methyl substituents.
  • Biological Relevance : Pyrrolo-pyrimidines are explored for antitumor and antiviral activities, but the hydroxyl group introduces polarity, affecting pharmacokinetics .

Thiazolo[3,2-a]pyrimidine Carboxylates

Methyl 5-(4-hydroxy-3-(methoxycarbonyl)phenyl)-3-(4-hydroxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (6j)
  • Molecular Formula : C₂₄H₂₁N₃O₆S.
  • Structural Features : Thiazolo ring fused to pyrimidine, with multiple hydroxyl and aryl substituents.
  • Physical Properties : Higher melting point (253–254°C ) due to hydrogen bonding from hydroxyl groups .
  • Applications : Demonstrated antiproliferative activity in preliminary studies, highlighting the role of substituents in modulating bioactivity .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Melting Point Applications/Notes
Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate C₈H₅ClN₂O₂S Thieno[3,2-d], Cl-4, COOMe-6 125–126°C Kinase inhibitor intermediate
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate C₈H₅ClN₂O₂S Thieno[2,3-d], Cl-4, COOMe-6 N/A Precursor for sulfonamides
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate C₁₀H₉ClN₂O₂S Thieno[2,3-d], Cl-4, COOEt-6, Me-5 N/A Antibacterial candidate
Methyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate C₈H₆ClN₃O₂S Thieno[2,3-d], Cl-4, NH₂-2, COOMe-6 N/A Dual-target inhibitors
Methyl 4-Aminofuro[3,2-d]pyrimidine-6-carboxylate C₈H₇N₃O₃ Furo[3,2-d], NH₂-4, COOMe-6 N/A Synthetic intermediate for nucleoside analogs
Methyl 5-(4-hydroxy-3-methoxyphenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₄H₂₁N₃O₆S Thiazolo[3,2-a], multiple phenolic substituents 253–254°C Antiproliferative agent

Key Findings and Implications

  • Positional Isomerism: The [3,2-d] vs. [2,3-d] thieno-pyrimidine isomers exhibit distinct electronic environments, influencing reactivity and biological target interactions.
  • Substituent Effects: Methyl/ethyl esters and aryl groups modulate lipophilicity and metabolic stability, while amino/hydroxy groups enhance solubility and hydrogen bonding.
  • Ring System Variations: Thieno (sulfur) vs. furo (oxygen) vs. thiazolo (sulfur + nitrogen) cores dictate aromatic stability and susceptibility to electrophilic substitution.

Biological Activity

Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Additionally, it may modulate receptor activities that are crucial in cellular signaling pathways, which can influence various biological processes such as cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For instance:

  • MCF-7 and MDA-MB-231 Cell Lines : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects on these breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
    CompoundCell LineIC50 (μg/mL)IC50 (μM)
    This compoundMCF-713.420.045
    This compoundMDA-MB-23152.560.16

These results indicate that the compound has a selective cytotoxic effect on cancer cells compared to normal cells, suggesting its potential as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for:

  • Antimicrobial Activity : Preliminary findings suggest that the compound may possess antimicrobial properties, although further studies are required to confirm these effects and elucidate the underlying mechanisms .
  • Anti-inflammatory Effects : The compound's ability to inhibit enzymes involved in inflammatory pathways indicates a potential role in treating inflammatory diseases .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • In Vitro Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on breast cancer cell lines. The findings indicated that this compound was among the most effective compounds tested .
  • Mechanistic Studies : Research focused on understanding how this compound interacts at the molecular level with specific targets involved in cancer progression. It was found to induce cell cycle arrest in the G1 phase in MCF-7 cells and G2 phase in MDA-MB-231 cells .

Q & A

Q. What established synthetic routes are available for Methyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate, and what conditions optimize yield?

The compound is synthesized via nucleophilic substitution of 4,6-dichloro-5-pyrimidinecarbaldehyde with methyl sulfanylacetate in dichloromethane (DCM) at −80°C, followed by warming to room temperature. Critical steps include using DIPEA as a base and purification via silica gel chromatography (0–50% EtOAc/petroleum ether gradient). Yield optimization requires strict temperature control during the addition of methyl sulfanylacetate and thorough removal of byproducts during chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization?

Key methods include:

  • ¹H NMR : To confirm aromatic proton environments (e.g., singlet at δ 8.97 ppm for the pyrimidine proton) and methyl ester integration .
  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.8096 Å, α = 86.816°) are analyzed using SHELX software .
  • Mass spectrometry (MS) : ESI+ confirms molecular ion peaks (m/z ~229 [M+H]⁺) .

Q. How is single-crystal X-ray diffraction applied to confirm molecular structure?

Single crystals are grown via slow evaporation in IPA. Data collection uses a Bruker SMART APEX CCD detector, with refinement in SHELXL. Key metrics include R factor (<0.07) and data-to-parameter ratios (>15:1). Hydrogen bonding networks (e.g., C–H···O interactions) are mapped to validate packing stability .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical NMR spectra?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts, which are compared to experimental data. Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., PCM) or solid-state NMR simulations .

Q. What strategies enable regioselective functionalization of the thieno[3,2-d]pyrimidine core?

  • C-4 position : React with arylboronic acids via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water .
  • C-6 methyl ester : Hydrolysis to carboxylic acid allows amidation or esterification. Protect the ester group during reactions using trimethylsilyl chloride (TMSCl) .

Q. How do hydrogen bonding networks influence crystallization and polymorph formation?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings from N–H···O interactions. Polymorph stability is assessed via lattice energy calculations (e.g., PIXEL method) and differential scanning calorimetry (DSC) .

Q. What synthetic byproducts are common, and how are they minimized?

  • Chlorinated intermediates : Unreacted 4,6-dichloro precursors are removed via aqueous washes.
  • Oxidation byproducts : Thioether oxidation to sulfones is mitigated by inert atmosphere (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄).
  • Purity monitoring : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1% .

Q. How can ring puckering in the thieno[3,2-d]pyrimidine system be quantified?

Cremer-Pople parameters (amplitude q, phase angle θ) are calculated from crystallographic coordinates. For example, a puckering amplitude q >0.5 Å indicates significant non-planarity, influencing electronic properties and reactivity .

Methodological Notes

  • Safety : Use gloveboxes for air-sensitive steps (e.g., Pd catalysis) and SCX-II columns for amine scavenging .
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify isostructural analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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